1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone
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Description
1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone is a chemical compound with the molecular formula C15H13ClO . It has a molecular weight of 244.72 . The IUPAC name for this compound is 1-(3’-chloro-4’-methyl [1,1’-biphenyl]-3-yl)ethanone .
Molecular Structure Analysis
The InChI code for 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone is 1S/C15H13ClO/c1-10-6-7-14(9-15(10)16)13-5-3-4-12(8-13)11(2)17/h3-9H,1-2H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone has a density of 1.1±0.1 g/cm3, a boiling point of 260.9±28.0 °C at 760 mmHg, and a flash point of 126.0±15.1 °C . Its molar refractivity is 46.0±0.3 cm3 . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors .Scientific Research Applications
Synthesis and Biological Activity
1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone serves as a precursor in the synthesis of complex molecules with potential biological activities. For example, derivatives synthesized from compounds similar to 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone have been found to possess excellent antimicrobial activities. This is attributed to the presence of chlorine substituents, which are known to enhance antimicrobial efficacy (Sherekar, Padole, & Kakade, 2022). Additionally, compounds derived from similar ketones have shown significant antimicrobial activity against common pathogens like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, suggesting their potential in developing new antimicrobial agents (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Antioxidant and Anti-inflammatory Potential
Certain benzyl phenyl ketone derivatives, closely related to 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone, have been identified as potent inhibitors of 5-lipoxygenase (5-hLOX), a key enzyme involved in the inflammatory process. These findings highlight the potential of these compounds as leads for the development of new anti-inflammatory drugs. Notably, some derivatives also displayed significant antioxidant properties, further underscoring their therapeutic potential (Vásquez-Martínez et al., 2019).
Chemical Interaction Studies
The interaction of compounds similar to 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone with other chemicals has been extensively studied, revealing insights into their chemical behavior. For example, ultrasonic studies of binary mixtures of aromatic ketones have provided valuable data on molecular interactions, which are crucial for understanding the solvent effects in various reactions and for the design of new materials with specific physical properties (Tangeda & Nallani, 2005).
properties
IUPAC Name |
1-[3-(3-chloro-4-methylphenyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-6-7-14(9-15(10)16)13-5-3-4-12(8-13)11(2)17/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYHDUOFIUIRHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742743 |
Source
|
Record name | 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone | |
CAS RN |
1355247-05-0 |
Source
|
Record name | Ethanone, 1-(3′-chloro-4′-methyl[1,1′-biphenyl]-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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